1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
Description
This compound features a piperazine core substituted with a 2-hydroxyethyl group, a propan-2-ol backbone, and a 2-methoxyphenoxy aromatic moiety. The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-21-15-4-2-3-5-16(15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQXKGFLYMCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine intermediate with ethylene oxide under controlled conditions.
Attachment of the Methoxyphenoxy Group: This is done by reacting the hydroxyethyl-piperazine intermediate with 2-methoxyphenol in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Steps: Such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in the formation of new functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.
- Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics, which could clarify the compound's mechanism of action and therapeutic potential.
-
Medicinal Chemistry
- The compound serves as a lead structure for the development of new drugs. Its unique combination of functional groups allows for modifications that could enhance efficacy or reduce side effects.
- Synthesis processes typically involve multiple steps to ensure high purity and yield, enabling researchers to explore various derivatives for specific applications.
-
Neuropharmacology
- Given its piperazine structure, the compound may influence neurotransmitter systems, making it a candidate for studying neurological disorders. Research into its effects on serotonin and dopamine receptors could provide insights into its potential use as an antidepressant or anxiolytic agent.
-
Antimicrobial Activity
- Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess activity against various pathogens. Investigating its efficacy against bacterial and fungal strains could lead to new antimicrobial agents.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride in animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Neurotransmitter Interaction
Research focused on the interaction of this compound with serotonin receptors demonstrated that it may act as a selective serotonin reuptake inhibitor (SSRI). This finding supports further investigation into its use in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Alter Cellular Pathways: Affecting signaling cascades and cellular responses.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Phenoxy Group: Electron-donating groups (e.g., methoxy) enhance solubility but may reduce receptor affinity. Electron-withdrawing groups (e.g., nitro, chloro) increase stability and binding to hydrophobic pockets .
- Piperazine Modifications :
- Propan-2-ol Backbone : The flexible linker allows optimal positioning of aromatic and piperazine moieties for target interaction .
Biological Activity
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C24H28N2O6
- Molecular Weight : 440.496 g/mol
- IUPAC Name : 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenoxy)-2-methylchromen-4-one
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE5, which plays a crucial role in regulating blood flow and vascular function. Additionally, it may exhibit neuroprotective effects through dopamine receptor modulation.
1. PDE Inhibition
Research indicates that compounds similar to 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol have shown robust inhibition of PDE5. For instance, studies have demonstrated that certain derivatives possess excellent potency and selectivity profiles in vitro and in vivo, leading to significant reductions in blood pressure in hypertensive models .
2. Neuroprotective Effects
The compound is also suggested to have neuroprotective properties, potentially through its action on dopamine receptors. Studies have indicated that related compounds can protect dopaminergic neurons from degeneration in various animal models . This suggests a promising avenue for treating neurodegenerative disorders.
Case Studies
Several studies have evaluated the biological activity of this class of compounds:
- In Vitro Studies : A study demonstrated that a related compound exhibited significant PDE5 inhibition with an IC50 value indicating effective binding affinity. The results suggest potential therapeutic applications in managing conditions like erectile dysfunction and pulmonary hypertension .
- In Vivo Models : Animal studies involving spontaneously hypertensive rats showed that administration of similar compounds resulted in marked decreases in systolic blood pressure, supporting their potential as antihypertensive agents .
- Neuroprotection : Research involving dopaminergic neuron cultures revealed that the compound could mitigate neurodegeneration induced by toxic agents, highlighting its potential in treating Parkinson's disease and other neurodegenerative conditions .
Data Summary
Q & A
Basic: How can computational methods optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., reaction path searches) and information science can predict reaction intermediates and transition states, reducing trial-and-error approaches. For example, hybrid computational-experimental workflows (e.g., ICReDD’s methodology) use density functional theory (DFT) to model reaction pathways and prioritize high-yield conditions . Validation via small-scale experiments (e.g., monitoring by HPLC ) ensures computational accuracy.
Advanced: What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?
Answer: Systematic analysis involves:
- Receptor binding assays under standardized conditions (e.g., α1-adrenergic receptor affinity studies for structural analogs ).
- Metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products .
- Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding ). Contradictions may arise from solvent polarity effects on protonation states, requiring pH-controlled experimental setups .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC with charged aerosol detection (CAD) quantifies non-UV-active impurities (e.g., dihydrochloride counterions) .
- 1H-NMR identifies positional isomers (e.g., methoxyphenoxy regioisomers) using coupling constants and NOE experiments .
- Karl Fischer titration ensures low water content (<0.5%), critical for hygroscopic hydrochloride salts .
Advanced: How can impurity profiles inform reaction mechanism elucidation?
Answer: Impurity tracking (e.g., EP/BP reference standards ) identifies byproducts from:
- Incomplete piperazine alkylation (mono- vs. bis-alkylated species).
- Solvolysis of the methoxyphenoxy group under acidic conditions.
Use high-resolution MS/MS to correlate impurities with proposed intermediates (e.g., SN2 vs. SN1 pathways) .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
Answer:
- CHO cells transfected with human α1-adrenoceptors assess binding affinity (Ki) and intrinsic activity (EC50) .
- Caco-2 monolayers predict blood-brain barrier permeability (logBB) via apparent permeability (Papp) measurements .
- Microsomal stability assays (human liver microsomes) quantify metabolic clearance (t1/2) .
Advanced: How do structural modifications to the hydroxyethylpiperazine moiety affect solubility?
Answer:
- Salt selection : Dihydrochloride salts improve aqueous solubility vs. free bases but may reduce logP (use Hansen solubility parameters ).
- Co-solvent systems : Ethanol/water mixtures (30:70 v/v) balance solubility and stability.
- Crystallography : X-ray diffraction identifies polymorphic forms affecting dissolution rates (e.g., hydrochloride vs. mesylate salts) .
Basic: What process engineering considerations apply to scale-up synthesis?
Answer:
- Reactor design : Continuous flow systems minimize exothermic risks during piperazine alkylation .
- Membrane separation : Nanofiltration removes unreacted 2-methoxyphenol (MWCO 200 Da) .
- Thermodynamic modeling : Predicts optimal temperature/pressure for dihydrochloride crystallization .
Advanced: How can degradation studies guide formulation development?
Answer:
- Forced degradation (acid/base/oxidative stress):
- Acidic conditions : Hydrolysis of the piperazine ring detected via LC-MS .
- Oxidation : Methoxyphenoxy group forms quinones (UV-Vis monitoring at 450 nm) .
- Stabilizers : Antioxidants (e.g., BHT) and buffering agents (pH 4–5) mitigate degradation .
Basic: What computational tools predict pharmacokinetic properties?
Answer:
- ADMET Predictors (e.g., SwissADME): Estimate logP (2.1), topological polar surface area (TPSA ≈ 90 Ų), and P-glycoprotein substrate likelihood .
- Molecular dynamics (MD) simulations : Model interactions with serum albumin (binding free energy calculations) .
Advanced: How can cross-disciplinary approaches resolve conflicting bioassay results?
Answer:
- Systems pharmacology : Integrate transcriptomics (e.g., RNA-seq of treated cells) to identify off-target pathways .
- Cryo-EM : Resolve compound-receptor binding conformations to explain discrepancies in IC50 values .
- Machine learning : Train models on high-throughput screening data to prioritize confirmatory assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
